molecular formula C16H15ClN2 B13724588 2-Amino-6-methyl-3-phenylquinoline hydrochloride CAS No. 1171861-71-4

2-Amino-6-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13724588
CAS No.: 1171861-71-4
M. Wt: 270.75 g/mol
InChI Key: LVGVZCMELHGHNT-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C₁₆H₁₅ClN₂ and a molecular weight of 270.76 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a quinoline core substituted with amino, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-3-phenylquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with an appropriate aldehyde in the presence of a catalyst, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-6-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1171861-71-4

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

6-methyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C16H14N2.ClH/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12;/h2-10H,1H3,(H2,17,18);1H

InChI Key

LVGVZCMELHGHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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